![molecular formula C16H20N2O2 B4619228 3,5-dimethyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide](/img/structure/B4619228.png)
3,5-dimethyl-N-(1-methyl-3-phenylpropyl)-4-isoxazolecarboxamide
Overview
Description
Isoxazole derivatives are a class of compounds with diverse biological activities and significant synthetic interest. Their synthesis, characterization, and analysis are vital for developing pharmaceuticals, agrochemicals, and materials science applications.
Synthesis Analysis
Isoxazole derivatives can be synthesized using various methods, including the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the versatility of isoxazole synthesis (Yu et al., 2009).
Molecular Structure Analysis
The molecular structures of isoxazole derivatives can be elucidated using X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For example, antipyrine derivatives were studied, revealing their crystal packing mainly stabilized by hydrogen bonds and π-interactions, indicating the structural complexity of such compounds (Saeed et al., 2020).
Scientific Research Applications
Tautomerism and Spectral Properties
Isoxazole derivatives exhibit interesting tautomeric behaviors and spectral properties, making them valuable for studying chemical structures and reactions. For example, research on heteroaromatic compounds with five-membered rings, including isoxazoles, has shown that these compounds can exist in various tautomeric forms depending on the solvent and conditions. This characteristic is crucial for understanding their chemical behavior and potential as synthetic intermediates in organic chemistry (Boulton & Katritzky, 1961).
Synthesis of Heterocyclic Compounds
Isoxazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The utility of enaminonitriles in heterocyclic synthesis, for example, involves using isoxazole-based intermediates to synthesize new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug development, demonstrating the versatility of isoxazole derivatives in synthesizing biologically active molecules (Fadda et al., 2012).
Material Science Applications
In materials science, isoxazole derivatives have been explored for their potential in creating new polymers with specific properties. Research on aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain illustrates how modifications in the isoxazole structure can lead to materials with desirable thermal and mechanical properties. These polymers are noted for their solubility in polar solvents and potential applications in high-performance materials (Hsiao & Yu, 1996).
Biological and Pharmacological Research
Isoxazole derivatives have been investigated for their biological and pharmacological activities, including antimicrobial and insecticidal properties. For instance, a study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides revealed chemoselective nucleophilic chemistry and showed some insecticidal activity. This highlights the potential of isoxazole derivatives in developing new agrochemicals and pharmacological agents (Yu et al., 2009).
properties
IUPAC Name |
3,5-dimethyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(9-10-14-7-5-4-6-8-14)17-16(19)15-12(2)18-20-13(15)3/h4-8,11H,9-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGIMRSFVDWAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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